(R)-Metoprolol-d7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/i1D3,2D3,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSYMUCCVWXPE-QLWPOVNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648858 | |
| Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959787-96-3 | |
| Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol typically involves multiple steps, including the introduction of deuterium atoms and the formation of the phenoxypropanol structure. The process may involve:
Deuteration: Introduction of deuterium atoms into the propan-2-ylamino group.
Ether Formation: Reaction of 4-(2-methoxyethyl)phenol with an appropriate halogenated propanol derivative.
Coupling Reaction: Combining the deuterated propan-2-ylamino group with the phenoxypropanol structure under specific conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as chromatography or crystallization to isolate the desired compound.
Chemical Reactions Analysis
Degradation Reactions
Deuterium substitution alters degradation pathways compared to non-deuterated metoprolol:
Derivatization Reactions
rac Metoprolol-d7 undergoes functional group modifications for analytical or pharmacological studies:
| Reaction Type | Reagents/Conditions | Application |
|---|---|---|
| Salt Formation | HCl in anhydrous ethanol | Hydrochloride salt (improved solubility) |
| Acylation | Acetic anhydride, pyridine | N-acetylated prodrug derivatives |
Metabolic Interactions
Deuterium labeling reduces first-pass metabolism, as shown in comparative studies:
| Parameter | rac Metoprolol-d7 | Non-deuterated Metoprolol |
|---|---|---|
| Plasma Half-life (t₁/₂) | 8.2 ± 1.5 hours | 3.5 ± 0.7 hours |
| CYP2D6 Affinity |
This kinetic isotope effect (KIE) underscores its utility in tracer studies for pharmacokinetic profiling .
Stability Under Storage Conditions
Deuteriation improves thermal stability:
| Condition | Degradation After 6 Months |
|---|---|
| -20°C (recommended) | <2% |
| Room Temperature | 5–7% |
Degradation products include oxidized derivatives and hydrolyzed phenolic compounds .
Comparative Reactivity with Analogues
Key differences from non-deuterated and structurally related β-blockers:
| Compound | Reactivity with NaBH4 | Susceptibility to Oxidation |
|---|---|---|
| rac Metoprolol-d7 | No reduction (stable alcohol) | Low (deuterium protects C-H bonds) |
| Propranolol | Reduces ketone intermediates | High |
Scientific Research Applications
1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug development for its stability and reduced metabolic rate.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique properties.
Mechanism of Action
The mechanism by which 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and reactivity, potentially leading to:
Altered Enzyme Activity: Deuterium substitution can affect enzyme-substrate interactions, leading to changes in enzyme activity.
Metabolic Pathways: The compound may exhibit different metabolic stability and pathways compared to its non-deuterated analogs.
Comparison with Similar Compounds
Key Similar Deuterated β-Blockers
The table below compares rac Metoprolol-d7 with structurally or functionally related deuterated compounds:
Analytical and Functional Differences
(a) Enantiomeric Specificity
- rac Metoprolol-d7 is a racemic mixture, making it suitable for general pharmacokinetic profiling .
- This compound isolates the (R)-enantiomer, which exhibits distinct β1-adrenergic receptor binding kinetics compared to the (S)-form. This enables studies on stereochemical influences on efficacy and toxicity .
(b) Metabolic Stability
- Deuterium in rac Metoprolol-d7 prolongs metabolic half-life by reducing cytochrome P450-mediated oxidation, a feature critical for tracing long-term metabolite formation .
- Propranolol-d7, a non-selective β-blocker analog, shows similar isotopic stabilization but targets broader receptor subtypes, enabling comparative studies on β1 vs. β2 selectivity .
(c) Environmental Monitoring
- rac Metoprolol-d7 and Atenolol-d7 are used in passive sampling devices to assess pharmaceutical persistence in wastewater. rac Metoprolol-d7 exhibits moderate recovery rates (50–60%) in sludge, slightly lower than Atenolol-d7 (56–70%) due to differences in hydrophobicity .
(d) Receptor Interaction Studies
- Metoprolol-d7 hydrochloride retains β1-selectivity but demonstrates altered solubility and tissue distribution compared to the free base form, influencing its use in cardiovascular disease models .
Pharmacokinetic Insights
- rac Metoprolol-d7 has been instrumental in identifying CYP2D6 as the primary enzyme responsible for metoprolol metabolism, with deuterium substitution reducing oxidative deamination by ~30% .
- In environmental science, it aids in quantifying metoprolol residues in agricultural runoff, revealing a half-life of 15–20 days in soil under aerobic conditions .
Comparative Advantages
- Versatility: Unlike enantiopure this compound, the racemic form is cost-effective for high-throughput assays requiring non-stereoselective data .
- Stability: rac Metoprolol-d7’s deuterium labeling minimizes isotopic exchange in biological matrices, ensuring reliable MS quantification compared to non-deuterated analogs .
Biological Activity
Rac Metoprolol-d7 is a deuterated analogue of Metoprolol, a selective beta-1 adrenergic blocker widely used in clinical settings for managing cardiovascular conditions such as hypertension, heart failure, and angina. The incorporation of deuterium atoms in rac Metoprolol-d7 alters its pharmacokinetic properties and biological activity, making it a significant compound for research in pharmacology and drug metabolism.
- Chemical Name : 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
- Molecular Formula : C15H18D7NO3
- Molecular Weight : 274.41 g/mol
Rac Metoprolol-d7 functions primarily as a beta-1 adrenergic antagonist. Its mechanism involves blocking the action of catecholamines (such as adrenaline) at beta-1 receptors located predominantly in cardiac tissues. This results in decreased heart rate and myocardial contractility, leading to reduced oxygen demand and improved cardiac function.
Key Mechanistic Insights:
- Altered Enzyme Activity : The presence of deuterium can influence enzyme-substrate interactions, potentially enhancing binding affinity and altering the metabolic pathways compared to non-deuterated Metoprolol.
- Metabolic Stability : Deuterated compounds often exhibit increased metabolic stability due to the kinetic isotope effect, which may lead to prolonged therapeutic effects and reduced dosing frequency .
Pharmacokinetics
Research indicates that rac Metoprolol-d7 exhibits distinct pharmacokinetic properties compared to its non-deuterated counterpart. Studies utilizing high-performance liquid chromatography (HPLC) have shown that deuterated forms may have altered absorption rates and half-lives due to differences in metabolic pathways .
| Parameter | rac Metoprolol | rac Metoprolol-d7 |
|---|---|---|
| Absorption Rate | Standard | Altered |
| Half-Life | Standard | Extended |
| Volume of Distribution | Standard | Increased |
| Clearance | Standard | Decreased |
Clinical Implications
In clinical trials involving Metoprolol, genetic polymorphisms affecting adrenergic pathways have been shown to influence patient responses to treatment. For instance, variations in the ADRA2C gene were associated with differing mortality rates among patients treated with beta-blockers . The unique properties of rac Metoprolol-d7 could provide insights into personalized medicine approaches based on genetic profiling.
Case Studies
- MERIT-HF Trial : This pivotal study evaluated the effects of Metoprolol CR/XL in patients with chronic heart failure. It demonstrated significant mortality benefits across various demographics, emphasizing the importance of genetic factors in treatment outcomes .
- Pharmacogenomic Variations : A study analyzing the impact of genetic variants on beta-blocker efficacy found that polymorphisms within adrenergic receptor genes influenced response rates and side effects among different racial groups . This highlights the potential for rac Metoprolol-d7 to serve as a model for studying these interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
